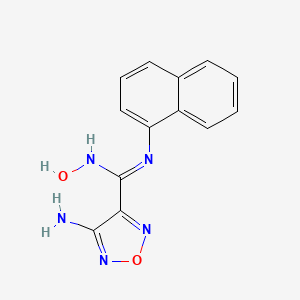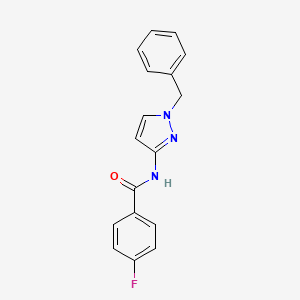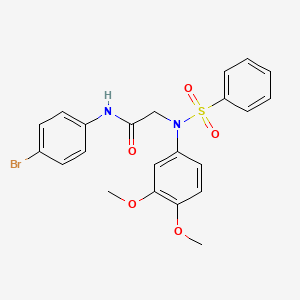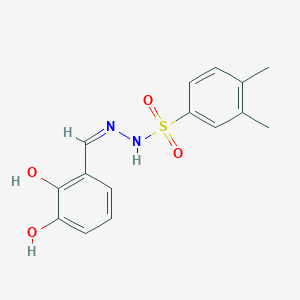![molecular formula C18H21N5O2 B5999049 2-[(8-ETHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]-6-(PROPAN-2-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B5999049.png)
2-[(8-ETHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]-6-(PROPAN-2-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one is a complex organic compound with a molecular formula of C19H21N5O2. This compound is known for its unique structure, which combines elements of quinazoline and pyrimidine, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 8-ethoxy-4-methylquinazoline with an appropriate amine, followed by cyclization to form the pyrimidine ring. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding quinazoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Various nucleophiles, solvents like DMF or DMSO, elevated temperatures.
Major Products
The major products formed from these reactions include various quinazoline and pyrimidine derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol
- 2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propyl-1H-pyrimidin-4-one
Uniqueness
2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one stands out due to its unique combination of quinazoline and pyrimidine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-4-propan-2-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-5-25-14-8-6-7-12-11(4)19-17(22-16(12)14)23-18-20-13(10(2)3)9-15(24)21-18/h6-10H,5H2,1-4H3,(H2,19,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAGFIWCUMOFMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C(N=C(N=C21)NC3=NC(=CC(=O)N3)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-pyrazinecarboxamide](/img/structure/B5998970.png)
![2-[4-(SEC-BUTYLAMINO)-4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE](/img/structure/B5998972.png)
![N-{5-[(3-methyl-1-piperidinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5998973.png)


![4-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoic acid](/img/structure/B5998999.png)
![1-[(E)-2-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]ethenyl]-2-nitroguanidine](/img/structure/B5999011.png)
![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5999013.png)
![N,2-dimethyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5999015.png)
![2-allyl-6-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5999018.png)

![4-[(4Z)-4-[(2-hydroxy-5-nitrophenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B5999035.png)
![N-{2-[2-(1H-1,2,4-triazol-1-yl)acetyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}tetrahydro-2-furancarboxamide](/img/structure/B5999037.png)

